(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a benzofuran derivative featuring a conjugated system with a 3,4,5-trimethoxybenzylidene group at the 2-position and a thiophene-2-carboxylate ester at the 6-position. Key structural motifs include:
- Benzofuran core: Provides rigidity and planar aromaticity.
- Thiophene-2-carboxylate ester: Introduces sulfur-containing heteroaromaticity, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-26-18-10-13(11-19(27-2)22(18)28-3)9-17-21(24)15-7-6-14(12-16(15)30-17)29-23(25)20-5-4-8-31-20/h4-12H,1-3H3/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRXXZBBJIJDG-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a trimethoxybenzylidene moiety and a thiophene carboxylate group , which contribute to its unique biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22O6S |
| Molecular Weight | 398.47 g/mol |
| CAS Number | 929372-82-7 |
The biological activity of this compound may involve interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation, such as AKT and mTOR pathways.
- Receptor Modulation : It likely interacts with cellular receptors that mediate apoptosis and cell survival.
- Antioxidant Activity : The methoxy groups may contribute to free radical scavenging properties.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notable findings include:
- IC50 Values : The compound demonstrated an IC50 of approximately 1.27 µM against MCF-7 cells, indicating potent cytotoxicity.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound effectively induced apoptosis in cancer cells while sparing normal cells.
Case Study: Anti-Cancer Activity
In a study assessing the anti-cancer effects of similar compounds, it was found that:
- The compounds decreased the expression of anti-apoptotic proteins (Bcl-2 family) and increased pro-apoptotic proteins (Bak, Bax).
- This modulation was selective for cancer cells, highlighting the therapeutic potential of this compound in targeting malignant cells without harming normal tissues .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Biological Activity |
|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Moderate anti-cancer properties |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Lower cytotoxicity |
| (Z)-3-oxo-thiazolidine derivatives | Potent anti-inflammatory effects |
The unique combination of structural features in this compound likely contributes to its enhanced biological activity compared to these similar compounds.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 6-position of the benzofuran core significantly impacts molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Key Observations :
- The thiophene-2-carboxylate group in the target compound balances lipophilicity and aromatic interactions compared to bulkier cyclohexane or polar sulfonate groups.
Crystallographic and Computational Data
- Crystal Packing: The monoclinic crystal system (e.g., ’s thiazolo[3,2-a]pyrimidine derivative) shows intermolecular interactions critical for stability .
- Computational Metrics : Analogs like the trimethoxybenzoate derivative () have a topological polar surface area (TPSA) of 98.8 Ų, indicating moderate permeability . The target compound’s TPSA is estimated at ~110 Ų due to the thiophene’s sulfur atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
